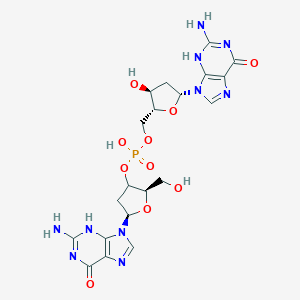

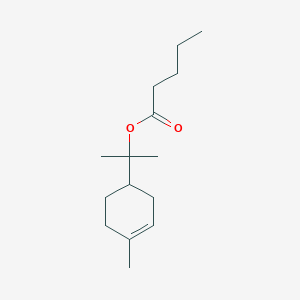

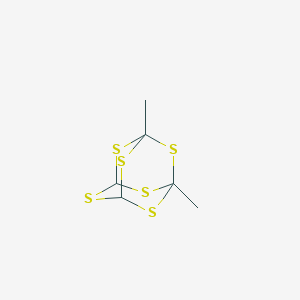

Deoxyguanylyl-(3'-5')-guanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxyguanylyl-(3'-5')-guanosine, also known as ApppG, is a dinucleotide molecule that plays a crucial role in various biological processes. This molecule is a precursor of ApppGp, which is an important intermediate in the biosynthesis of m7GpppN cap structure of eukaryotic mRNA. ApppG has also been implicated in the regulation of the immune response and in the replication of certain viruses.

Mecanismo De Acción

The mechanism of action of Deoxyguanylyl-(3'-5')-guanosine is complex and involves multiple steps. In eukaryotic cells, Deoxyguanylyl-(3'-5')-guanosine is converted to Deoxyguanylyl-(3'-5')-guanosinep by RNA triphosphatase, which is then added to the 5' end of mRNA by RNA guanylyltransferase. This results in the formation of the m7GpppN cap structure, which is essential for mRNA stability, translation initiation, and export from the nucleus. In addition, Deoxyguanylyl-(3'-5')-guanosine has been shown to regulate the immune response by activating the NLRP3 inflammasome and inducing the production of pro-inflammatory cytokines. Deoxyguanylyl-(3'-5')-guanosine has also been implicated in the replication of certain viruses, including hepatitis C virus and coronaviruses.

Efectos Bioquímicos Y Fisiológicos

Deoxyguanylyl-(3'-5')-guanosine has several biochemical and physiological effects. For example, Deoxyguanylyl-(3'-5')-guanosine can stimulate the activity of RNA helicases, which are enzymes that unwind RNA molecules during transcription and translation. In addition, Deoxyguanylyl-(3'-5')-guanosine can inhibit the activity of RNA polymerases, which are enzymes that synthesize RNA molecules. Deoxyguanylyl-(3'-5')-guanosine has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Deoxyguanylyl-(3'-5')-guanosine has several advantages for lab experiments. For example, Deoxyguanylyl-(3'-5')-guanosine is a stable molecule that can be easily synthesized and purified. In addition, Deoxyguanylyl-(3'-5')-guanosine is a versatile substrate that can be used to study various enzymes and biological processes. However, Deoxyguanylyl-(3'-5')-guanosine also has some limitations. For example, Deoxyguanylyl-(3'-5')-guanosine is a relatively expensive molecule, and its synthesis requires specialized equipment and expertise. In addition, Deoxyguanylyl-(3'-5')-guanosine can be toxic to cells at high concentrations, which limits its use in cell-based assays.

Direcciones Futuras

There are several future directions for research on Deoxyguanylyl-(3'-5')-guanosine. For example, the mechanism of action of Deoxyguanylyl-(3'-5')-guanosine in the regulation of the immune response and the replication of certain viruses needs to be further elucidated. In addition, the role of Deoxyguanylyl-(3'-5')-guanosine in other biological processes, such as RNA splicing and mRNA decay, needs to be investigated. Furthermore, the development of new methods for the synthesis and purification of Deoxyguanylyl-(3'-5')-guanosine could lead to new applications in scientific research.

Métodos De Síntesis

The synthesis of Deoxyguanylyl-(3'-5')-guanosine involves the condensation of guanosine 5'-diphosphate (GDP) and guanosine 5'-triphosphate (GTP) in the presence of pyrophosphatase. This reaction results in the formation of Deoxyguanylyl-(3'-5')-guanosine and inorganic pyrophosphate (PPi). The reaction can be monitored by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Aplicaciones Científicas De Investigación

Deoxyguanylyl-(3'-5')-guanosine has been widely used in scientific research as a tool to study various biological processes. For example, Deoxyguanylyl-(3'-5')-guanosine has been used to investigate the mechanism of mRNA cap synthesis and the role of cap structures in translation initiation. Deoxyguanylyl-(3'-5')-guanosine has also been used to study the regulation of the immune response and the replication of certain viruses. In addition, Deoxyguanylyl-(3'-5')-guanosine has been used as a substrate for various enzymes, including RNA capping enzymes, RNA helicases, and RNA polymerases.

Propiedades

Número CAS |

15180-30-0 |

|---|---|

Nombre del producto |

Deoxyguanylyl-(3'-5')-guanosine |

Fórmula molecular |

C20H25N10O10P |

Peso molecular |

596.4 g/mol |

Nombre IUPAC |

[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1 |

Clave InChI |

KGXGIPRRDQWVET-CBJMTSFPSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O |

Sinónimos |

deoxyguanylyl-(3'-5')-guanosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)